molecular formula C10H11ClO2 B1294281 4-Phenoxybutyryl chloride CAS No. 5139-89-9

4-Phenoxybutyryl chloride

Cat. No. B1294281
CAS RN: 5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
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Description

4-Phenoxybutyryl chloride is a chemical compound that can be synthesized and utilized in various chemical reactions and processes. It is related to the field of polyhydroxyalkanoates (PHAs), specifically those containing 4-hydroxybutyrate (4HB) units, which are of interest due to their biocompatibility and potential biomedical applications . The compound is also relevant in the context of polymer chemistry, where it can be used to modify the properties of polymers such as polyisobutylene .

Synthesis Analysis

The synthesis of related compounds, such as methyl-4-(4-phenoxy) phenoxybutyrate, involves the reaction of 4-phenoxyphenol with methyl-γ-chlorobutyrate, which can be obtained from γ-butyrolactone in the presence of anhydrous sodium carbonate as a catalyst . The reaction conditions, such as temperature, time, and molar ratio of reactants, are critical for optimizing yield. For the synthesis of methyl-4-(4-phenoxy) phenoxybutyrate, optimal conditions include a reaction temperature of 95°C, a reaction time of 4 hours, and a molar ratio of 1:1.15, resulting in a yield of up to 82% .

Molecular Structure Analysis

The molecular structure of compounds related to 4-phenoxybutyryl chloride can be characterized using various spectroscopic techniques. For instance, the structure of synthesized polymers containing 4HB units can be analyzed using 1H and 13C NMR spectroscopy . These techniques provide insights into the molecular architecture and the presence of specific functional groups, such as the phenoxy moiety and the butyrate chain.

Chemical Reactions Analysis

4-Phenoxybutyryl chloride can participate in various chemical reactions. For example, phenoxyalkyl acrylates and methacrylates, which can be synthesized from reactions involving phenoxy moieties, have been studied as capping agents for living carbocationic polymerization of isobutylene . The quenching reactions with these compounds result in polymers with specific chain-end functionalities. Additionally, oxidative polymerization of 4-phenoxyphenol, a related compound, can be catalyzed by tyrosinase model complexes to produce poly(1,4-phenylene oxide), demonstrating the potential for regioselective synthesis of polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing 4HB units, such as their mechanical and thermal properties, can be significantly influenced by the molecular weight and composition of the polymer . For instance, the degree of crystallinity and the melting and crystallization temperatures of these polymers can be altered by varying the 4HB content . The mechanical properties, such as elongation at break, are also affected by the presence of 4HB units, with copolymers containing 4HB showing enhanced elongation compared to poly(3-hydroxybutyrate) . The biocompatibility of these materials is another important property, as demonstrated by their non-toxic effect on mouse fibroblast cells .

Scientific Research Applications

Synthesis and Characterization of Polymers

4-Phenoxybutyryl chloride is used in the synthesis and characterization of various polymers. For instance, it is utilized in the creation of polymeric hydrogels, which are studied for their drug release properties (Arun & Reddy, 2005). These hydrogels have potential applications in biomedical fields, particularly in controlled drug delivery systems.

Catalysis and Polymerization

The compound plays a significant role in catalysis and polymerization processes. In the context of atom transfer polymerization, phenolic esters derived from 4-Phenoxybutyryl chloride have been shown to be effective initiators (Haddleton & Waterson, 1999). This application is crucial in the development of polymers with specific properties for industrial use.

Analytical Chemistry and Detection Methods

In analytical chemistry, derivatives of 4-Phenoxybutyryl chloride are used for identifying and quantifying substances. For instance, in gas chromatography-mass spectrometry, derivatives like 4-carbethoxyhexafluorobutyryl chloride have been used for the analysis of urinary phenols (Dasgupta, Blackwell, & Burns, 1997). This is particularly significant in environmental monitoring and health diagnostics.

Protection of Functional Groups in Chemistry

4-Phenoxybutyryl chloride is also used in the protection of functional groups in chemical synthesis. For example, 4-azidobutyryl esters, formed from hydroxyl compounds and 4-azidobutyryl chloride, have shown effectiveness in regenerating free hydroxyl groups (Kusumoto, Sakai, & Shiba, 1986). This application is essential in complex organic syntheses where selective protection and deprotection of groups are required.

Membrane Synthesis for Drug Delivery Systems

4-Phenoxybutyryl chloride is instrumental in the development of copolymer membranes for drug delivery. A study demonstrated the synthesis of a copolymer membrane using this compound for controlled drug release in transdermal systems (Zhan, Chen, Tang, & Mao, 2007). This highlights its importance in pharmaceutical applications, particularly in developing new drug delivery technologies.

properties

IUPAC Name

4-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRFDTUTMLVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199390
Record name 4-Phenoxybutyryl chloride
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybutyryl chloride

CAS RN

5139-89-9
Record name 4-Phenoxybutanoyl chloride
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Record name 4-Phenoxybutyryl chloride
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Record name 4-Phenoxybutyryl chloride
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Record name 4-phenoxybutyryl chloride
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Synthesis routes and methods

Procedure details

252.3 g (1.40 mole) of 4-phenoxybutyric acid, 154 ml (2.1 mole) of thionyl chloride and a few drops of dimethylformamide are heated under reflux with exclusion of moisture. After evolution of gas has ceased (about 2 hours), the mixture is fractionated under water pump vacuum. The acid chloride distils at 149°-151° C.
Quantity
252.3 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DD Mitchell, JC Pickens, K Korotkov, E Fan… - Bioorganic & medicinal …, 2004 - Elsevier
… with the exception of 4-phenoxybutyryl chloride and cyclopentylacetyl chloride, which were purchased from Lancaster Synthesis Inc. H NMR spectra were recorded using a Bruker AC-…
Number of citations: 56 www.sciencedirect.com
EA Lunney, SE Hagen, JM Domagala… - Journal of Medicinal …, 1994 - ACS Publications
HIV-1 protease has been identified as a significant target enzyme in AIDS research. While numerous peptide-derived inhibitors have been described, the identification of a nonpeptide …
Number of citations: 134 pubs.acs.org
LH Slaugh - Journal of the American Chemical Society, 1961 - ACS Publications
Many reactions of Grignard reagents with organic halides in the presence of cobaltous salts apparently involve the formation of free radicalsby the removal of a halogen atom from the …
Number of citations: 35 pubs.acs.org
JC Pickens - 2003 - search.proquest.com
The diarrheal diseases caused by cholera toxin (CT) and E. coli heat-labile enterotoxin (LT) continue to contribute in large part to the total number of infectious disease-related deaths …
Number of citations: 2 search.proquest.com
DD Mitchell - 2006 - search.proquest.com
… with the exception of 4-phenoxybutyryl chloride and cyclopentylacetyl chloride, which were purchased from Lancaster Synthesis Inc. 'H NMR spectra were recorded using a Bruker AC-…
Number of citations: 0 search.proquest.com
R Norrie - 1989 - rke.abertay.ac.uk
… Deoxyvasicinone was assigned structure (5) following an unambiguous synthesis from anthranilamide (6) and 4-phenoxybutyryl chloride (7). Thermal cvclisation of the intermediate 2-(3…
Number of citations: 3 rke.abertay.ac.uk

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